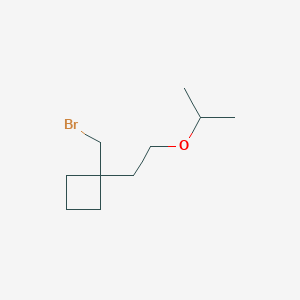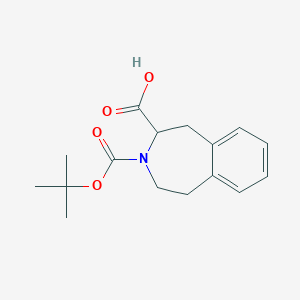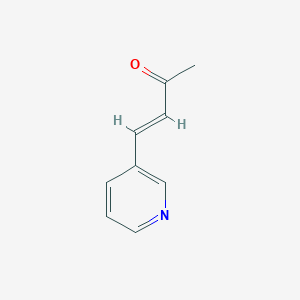
(3E)-4-(3-pyridinyl)-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(pyridin-3-yl)but-3-en-2-one is a heterocyclic compound that features a pyridine ring attached to a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-3-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3-acetylpyridine with an appropriate aldehyde under basic conditions. The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for 4-(pyridin-3-yl)but-3-en-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(pyridin-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(pyridin-3-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 4-(pyridin-3-yl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in glycolysis, thereby reducing glycolytic flux and suppressing glucose uptake in cells . This makes it a potential candidate for cancer therapy as it can selectively target transformed cells that rely on glycolysis for energy production.
類似化合物との比較
Similar Compounds
3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with a different position of the double bond.
4-(pyridin-4-yl)but-3-en-2-one: Similar structure but with the pyridine ring attached at a different position.
3-(pyridin-2-yl)prop-2-en-1-one: Another structural isomer with the pyridine ring at a different position.
Uniqueness
4-(pyridin-3-yl)but-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(E)-4-pyridin-3-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H9NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-7H,1H3/b5-4+ |
InChIキー |
USGRQYQNEMWBIP-SNAWJCMRSA-N |
異性体SMILES |
CC(=O)/C=C/C1=CN=CC=C1 |
正規SMILES |
CC(=O)C=CC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)
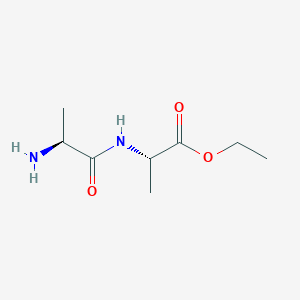
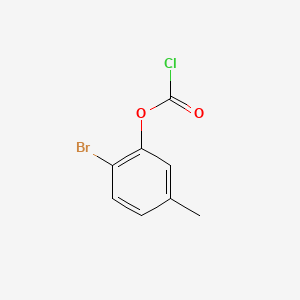
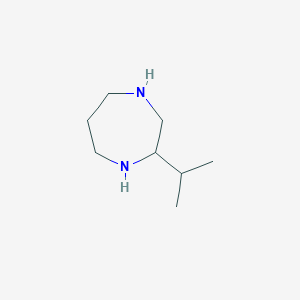

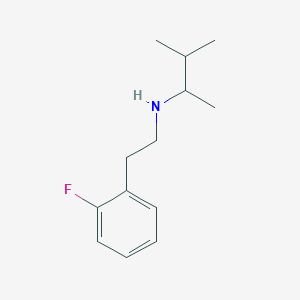

![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)
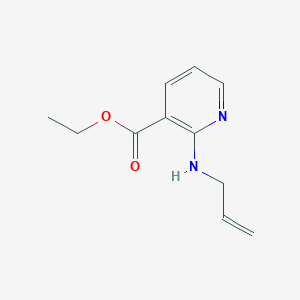
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
